1-[2-nitro-4-(trifluoromethyl)phenyl]-4-(1H-1,2,4-triazol-1-yl)-1H-pyrazol-5-ol
Description
Properties
IUPAC Name |
2-[2-nitro-4-(trifluoromethyl)phenyl]-4-(1,2,4-triazol-1-yl)-1H-pyrazol-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7F3N6O3/c13-12(14,15)7-1-2-8(9(3-7)21(23)24)20-11(22)10(4-17-20)19-6-16-5-18-19/h1-6,17H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIUNLIHITDWQHN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)[N+](=O)[O-])N2C(=O)C(=CN2)N3C=NC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7F3N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-nitro-4-(trifluoromethyl)phenyl]-4-(1H-1,2,4-triazol-1-yl)-1H-pyrazol-5-ol typically involves multiple steps. One common approach is to start with the nitration of a suitable aromatic precursor to introduce the nitro group. This is followed by the introduction of the trifluoromethyl group through a halogenation reaction. The triazole ring is then formed via a cyclization reaction involving appropriate precursors. The final step involves the formation of the pyrazole ring, which can be achieved through a condensation reaction with hydrazine derivatives .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for nitration and halogenation steps, as well as the development of efficient catalysts for the cyclization and condensation reactions .
Chemical Reactions Analysis
Types of Reactions
1-[2-nitro-4-(trifluoromethyl)phenyl]-4-(1H-1,2,4-triazol-1-yl)-1H-pyrazol-5-ol can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amino derivative, while nucleophilic substitution of the trifluoromethyl group could yield various substituted derivatives .
Scientific Research Applications
Antifungal Activity
Research indicates that triazole derivatives are effective antifungal agents. The presence of the triazole moiety in this compound enhances its ability to inhibit fungal growth. A study highlighted the structure-activity relationship (SAR) of various triazole compounds, revealing that those with nitro and trifluoromethyl substituents exhibited superior antifungal properties against strains such as Candida albicans and Aspergillus fumigatus .
Table 1: Antifungal Activity of Triazole Derivatives
| Compound | MIC (μg/mL) | Target Organism |
|---|---|---|
| 1-[2-nitro-4-(trifluoromethyl)phenyl]-4-(1H-1,2,4-triazol-1-yl)-1H-pyrazol-5-ol | 0.25 | Aspergillus fumigatus |
| Other Triazoles | 0.0156 - 2.0 | Candida albicans |
Antibacterial Properties
In addition to antifungal applications, compounds containing the triazole ring have been evaluated for antibacterial activity. The mechanism typically involves the inhibition of cell wall synthesis or interference with nucleic acid metabolism, making these compounds valuable in the development of new antibiotics .
Pesticide Development
The compound's unique structure allows it to function as a potential pesticide. Its effectiveness against various fungal pathogens makes it a candidate for agricultural applications aimed at protecting crops from fungal diseases. The incorporation of trifluoromethyl groups is known to enhance the bioactivity of agrochemicals, suggesting that this compound could be developed into an effective fungicide .
Synthesis of Functional Materials
The unique chemical properties of this compound allow it to be used in the synthesis of advanced materials. Its ability to form coordination complexes with metals can be exploited in the development of new catalysts or sensors. Research into metal-organic frameworks (MOFs) has shown that incorporating such compounds can enhance the stability and functionality of these materials .
Mechanism of Action
The mechanism of action of 1-[2-nitro-4-(trifluoromethyl)phenyl]-4-(1H-1,2,4-triazol-1-yl)-1H-pyrazol-5-ol involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The trifluoromethyl group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes. The triazole and pyrazole rings can interact with various enzymes and receptors, modulating their activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Functional Group Variations
The compound’s structural analogues include:
Key Observations :
- Mefentrifluconazole replaces the pyrazole core with a propanol chain, enhancing conformational flexibility and interaction with fungal CYP51. Its chlorophenoxy group improves soil persistence .
- Compound II.13.m introduces a difluoro-hydroxyketone linker, likely improving solubility and bioactivity through hydrogen bonding .
Physicochemical Properties
| Property | Target Compound | Mefentrifluconazole | II.13.m | 1-Acetyl-4-nitro-3-phenyl-5-(trifluoromethyl)-1H-pyrazole |
|---|---|---|---|---|
| Molecular Weight | ~388.3 g/mol (estimated) | 434.8 g/mol | 486.8 g/mol | 357.3 g/mol |
| LogP (Lipophilicity) | ~3.5 (moderate lipophilicity) | 4.1 | 3.8 | 2.9 |
| Water Solubility | Low (hydroxyl may improve) | Very low (chlorophenoxy group) | Moderate (polar benzonitrile) | Low (acetyl group) |
| Key Functional Groups | Nitro, triazole, hydroxyl | Triazole, chlorophenoxy, hydroxyl | Triazole, difluoro-hydroxyketone | Acetyl, nitro, trifluoromethyl |
Analysis :
- The hydroxyl group in the target compound may enhance solubility compared to mefentrifluconazole but reduce membrane permeability.
Biological Activity
1-[2-nitro-4-(trifluoromethyl)phenyl]-4-(1H-1,2,4-triazol-1-yl)-1H-pyrazol-5-ol is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to synthesize existing research findings on this compound's biological activity, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
The compound has the following chemical structure and properties:
- Molecular Formula : C11H7F3N4O2
- Molecular Weight : 256.18 g/mol
- CAS Number : 314250-25-4
Research indicates that compounds containing the pyrazole and triazole moieties exhibit a range of biological activities. The mechanisms through which these compounds exert their effects include:
- Antioxidant Activity : Pyrazoles are known for their ability to scavenge free radicals, which can protect cells from oxidative stress .
- Anticancer Properties : Some studies have shown that triazole derivatives can inhibit cancer cell proliferation by inducing apoptosis and inhibiting specific signaling pathways .
- Antibacterial and Antifungal Activities : The presence of the nitro and trifluoromethyl groups enhances the antimicrobial efficacy of these compounds against various pathogens .
Biological Activities
The biological activities associated with this compound include:
Anticancer Activity
Several studies have highlighted the anticancer potential of pyrazole derivatives. For instance:
- A study demonstrated that derivatives with similar structures exhibited significant cytotoxicity against various cancer cell lines, including colon carcinoma (IC50 values as low as 6.2 μM) .
Antimicrobial Activity
The compound has displayed promising results against both bacterial and fungal strains:
- It has been noted for its effectiveness against resistant strains of bacteria and fungi, suggesting a potential role in treating infections where conventional antibiotics fail .
Anti-inflammatory Effects
Research indicates that compounds like this one can inhibit inflammatory pathways, potentially benefiting conditions such as arthritis or chronic inflammation .
Case Studies
Several case studies provide insights into the practical applications of this compound:
- Study on Anticancer Properties :
- Antimicrobial Efficacy :
- Inflammation Model :
Q & A
Q. What are the optimal synthetic routes for 1-[2-nitro-4-(trifluoromethyl)phenyl]-4-(1H-1,2,4-triazol-1-yl)-1H-pyrazol-5-ol, and how can reaction yields be improved?
Methodological Answer: The compound can be synthesized via multi-step protocols involving condensation, cyclization, and functional group modifications. Key steps include:
- Condensation of intermediates : Reacting nitro-substituted aryl halides with pyrazole precursors under palladium catalysis (e.g., Suzuki coupling) .
- Triazole incorporation : Using 1H-1,2,4-triazole derivatives with nucleophilic substitution at the pyrazole C-4 position .
- Yield optimization : Adjusting solvent polarity (e.g., DMF vs. THF), temperature (80–120°C), and catalysts (e.g., CuI for triazole coupling). Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) improves purity (>95%) .
Q. What analytical techniques are critical for characterizing this compound’s purity and structural integrity?
Methodological Answer:
- HPLC : Assess purity using a C18 column (gradient elution: acetonitrile/water + 0.1% TFA) with UV detection at 254 nm .
- FTIR : Confirm functional groups (e.g., nitro stretch at ~1520 cm⁻¹, trifluoromethyl C-F at 1100–1200 cm⁻¹) .
- NMR : ¹H/¹³C NMR in DMSO-d₆ to verify substitution patterns (e.g., pyrazole C-H at δ 6.5–7.5 ppm, triazole protons at δ 8.2–8.5 ppm) .
- Mass spectrometry (HRMS) : Validate molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error .
Q. How can researchers screen this compound for initial biological activity in enzyme inhibition assays?
Methodological Answer:
- Target selection : Prioritize enzymes with structural homology to known pyrazole/triazole targets (e.g., fungal CYP51 or Factor Xa ).
- Assay design : Use fluorescence-based or colorimetric kits (e.g., NADPH depletion for oxidoreductases). IC₅₀ values are determined via dose-response curves (1 nM–100 µM).
- Controls : Include positive inhibitors (e.g., ketoconazole for CYP51) and solvent controls (DMSO <1% v/v) .
Advanced Research Questions
Q. How can single-crystal X-ray diffraction (SCXRD) with SHELX refine this compound’s crystallographic structure?
Methodological Answer:
- Data collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K. Resolve reflections with SHELXT for structure solution .
- Refinement in SHELXL : Apply anisotropic displacement parameters for non-H atoms. Handle disorder in trifluoromethyl groups using PART/SUMP instructions .
- Validation : Check R-factor convergence (<5%), and use PLATON to analyze intermolecular interactions (e.g., π-π stacking between pyrazole rings) .
Q. What structure-activity relationship (SAR) strategies enhance this compound’s bioactivity?
Methodological Answer:
- Substituent modification : Replace the nitro group with electron-withdrawing groups (e.g., CN, CF₃) to improve target binding .
- Triazole positional isomerism : Test 1H-1,2,3-triazole vs. 1,2,4-triazole derivatives to optimize steric fit in enzyme active sites .
- Pharmacophore mapping : Use DFT calculations (e.g., Gaussian09) to model electrostatic potential surfaces and identify critical H-bond donors/acceptors .
Q. How do environmental factors influence this compound’s persistence in soil and aquatic systems?
Methodological Answer:
- Biodegradation assays : Follow OECD 301F (ready biodegradability) in activated sludge. The trifluoromethyl and nitro groups likely reduce biodegradation rates, as seen in similar triazoles .
- Soil adsorption : Conduct batch experiments (OECD 106) with varying soil organic matter (SOM). High SOM increases adsorption (Kd > 100 L/kg), minimizing groundwater leaching .
Q. How can researchers resolve contradictions in solubility data across different studies?
Methodological Answer:
Q. What stability-indicating methods detect degradation products under stressed conditions?
Methodological Answer:
- Forced degradation : Expose the compound to heat (70°C), light (ICH Q1B), and acidic/alkaline hydrolysis (0.1M HCl/NaOH, 60°C).
- UPLC-PDA/MS : Use a BEH C18 column (1.7 µm) with 0.1% formic acid in water/acetonitrile. Monitor major degradation peaks (e.g., nitro reduction products or triazole ring cleavage) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
